3-(4-Isobutyl-2-methylphenyl)propanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1637294-12-2 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

3-[2-methyl-4-(2-methylpropyl)phenyl]propanal |

InChI |

InChI=1S/C14H20O/c1-11(2)9-13-6-7-14(5-4-8-15)12(3)10-13/h6-8,10-11H,4-5,9H2,1-3H3 |

InChI Key |

UKZXPOJABTXLMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C)C)CCC=O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: A Modern Fragrance Ingredient as a Case Study in Chemical Safety

An In-Depth Technical Guide to 3-(4-Isobutyl-2-methylphenyl)propanal

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Core Scientific and Physicochemical Properties of this compound

This compound, widely known by its trade name Nympheal®, is a synthetic aldehyde that has gained significant traction in the fragrance industry.[1] It is prized for its complex floral scent, often described as reminiscent of lily-of-the-valley (muguet) and linden blossom.[1][2] For professionals in drug development and chemical research, this molecule offers more than just a pleasant aroma; its story is a compelling case study in modern chemical design, where the strategic placement of a single functional group mitigates toxicity while enhancing performance.[2]

Initially developed as a safer, more effective alternative to traditional muguet ingredients like Lilial (p-tert-butyl-alpha-methylhydrocinnamic aldehyde), which faced regulatory scrutiny and was ultimately classified as toxic for reproduction, this compound represents a successful application of rational design to avoid adverse biological activity.[2][3] The key to its improved safety profile lies in the methyl group strategically placed at the 2-position on the phenyl ring, which is believed to prevent enzymatic degradation into toxic benzoic acid derivatives.[4] This guide provides a comprehensive technical overview of its core properties, synthesis, applications, and safety profile.

Core Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. The compound is systematically named 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal according to IUPAC nomenclature.[5] Its core identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal | PubChem[5] |

| CAS Number | 1637294-12-2 | ECHA[6], PubChem[5] |

| Molecular Formula | C₁₄H₂₀O | PubChem[5] |

| Synonyms | Nympheal, 2-Methyl-4-(2-methylpropyl)benzenepropanal | Pharmaffiliates[7], Amitychem[8] |

| EC Number | 811-285-3 | ECHA[6] |

| InChIKey | UKZXPOJABTXLMK-UHFFFAOYSA-N | PubChem[5] |

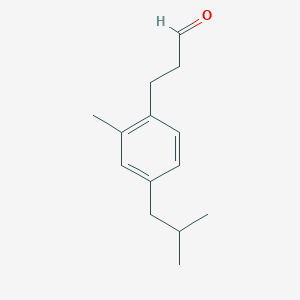

Diagram 1: Chemical Structure

Caption: 2D structure of this compound.

Table 2: Physicochemical Data

| Property | Value | Conditions / Notes | Source |

| Molecular Weight | 204.31 g/mol | PubChem[5] | |

| Physical Form | Liquid | ChemicalBook[9] | |

| Boiling Point | 290 - 292.8 °C | Predicted | Scent.vn[10], ChemicalBook[9] |

| Density | 0.934 ± 0.06 g/cm³ | Predicted | ChemicalBook[9] |

| LogP | 3.6 - 3.7 | at 35°C and pH 7 | Scent.vn[10], ChemicalBook[9] |

| Vapor Pressure | ~0.0008 hPa | at 20°C (Predicted) | Scent.vn[10] |

| Odor Profile | Floral, Aldehydic, Green, Muguet | Scent.vn[10], ChemicalBook[9] |

Synthesis and Manufacturing: Overcoming Regiochemical Challenges

The synthesis of this compound on a multi-kilogram scale presents a significant regiochemical challenge.[2] The desired 2,4-substitution pattern (with methyl and isobutyl groups, respectively) requires precise control over electrophilic substitution reactions on the benzene ring. Researchers explored several synthetic avenues, including carbonylation and Heck reactions, before optimizing a robust, scalable process.[2]

The most successful route begins with 1-isobutyl-3-methylbenzene as the feedstock.[2] This starting material itself can be produced by the continuous dehydrogenation of a mixture of 3- and 5-isobutyl-1-methylcyclohex-1-ene.[2] The core of the synthesis then proceeds via a three-step sequence.

Diagram 2: Scaled-Up Synthesis Workflow

Caption: Key stages in the process research synthesis of the target molecule.

Experimental Protocol: Multi-Kilogram Synthesis

The following protocol is a summarized representation of the scaled-up synthesis published in Organic Process Research & Development.[1][2]

Step 1: Electrophilic Bromination

-

Charge a suitable reactor with 1-isobutyl-3-methylbenzene (1 equivalent).

-

Flush the system with nitrogen and add catalytic amounts of iron powder and iodine.

-

Cool the mixture to approximately 10 °C.

-

Add bromine (approx. 2 equivalents) dropwise over several hours, maintaining the internal temperature. Causality Note: The iron powder acts as a Lewis acid catalyst to polarize the bromine, facilitating electrophilic aromatic substitution. The ortho/para directing isobutyl group and the ortho/para directing methyl group both direct the incoming electrophile, but the para position relative to the bulky isobutyl group is sterically favored, leading to the desired 4-bromo-1-isobutyl-3-methylbenzene.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

-

Wash the reaction mixture with an aqueous sodium hydroxide solution to quench any remaining bromine and hydrobromic acid.

Step 2: Grignard Reaction and Formylation

-

In a separate reactor, place magnesium turnings and cover with tetrahydrofuran (THF).

-

Initiate the Grignard reaction by adding a small amount of the bromide product from Step 1.

-

Add the remaining bromide, dissolved in THF, dropwise while maintaining a gentle reflux. Causality Note: This exothermic reaction forms the organometallic Grignard reagent, which is a powerful nucleophile.

-

After the addition, stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

In a different reactor, add dimethylformamide (DMF) and cool.

-

Slowly add the prepared Grignard reagent to the DMF. Causality Note: The Grignard reagent attacks the carbonyl carbon of DMF, which upon workup, hydrolyzes to form the desired 4-isobutyl-2-methylbenzaldehyde.

Step 3 & 4: Side Chain Elongation and Hydrogenation

-

React the resulting benzaldehyde with ethyl vinyl ether. This is a variation of the Muller-Cunradi-Pieroh reaction, which extends the carbon chain.

-

The intermediate from this reaction is then subjected to catalytic hydrogenation (e.g., using palladium on carbon) to reduce the double bond and yield the final product, this compound.

Applications in the Fragrance and Consumer Product Industries

The primary application of this compound is as a fragrance ingredient.[4][6] Its unique floral and aldehydic character makes it a valuable component in perfumes and a wide array of scented consumer goods.[6] It is registered for use in the European Economic Area at a volume of ≥ 10 to < 100 tonnes per annum.[6]

Common product categories containing this substance include:

-

Air care products

-

Cosmetics and personal care products

-

Perfumes and fragrances

-

Washing and cleaning products

-

Polishes and waxes

Safety, Toxicology, and Handling

The toxicological profile of this compound is central to its value as a modern ingredient. It was specifically designed to be a benign alternative to compounds that posed reproductive toxicity risks.[3] However, as with any chemical, it has its own set of hazards that require appropriate handling procedures.

Table 3: GHS Hazard and Safety Information

| GHS Information | Code | Description | Source |

| Pictograms | Warning | PubChem[5] | |

| Hazard Statements | H315 | Causes skin irritation. | PubChem[5], ECHA[6] |

| H317 | May cause an allergic skin reaction. | PubChem[5], ECHA[6] | |

| H332 | Harmful if inhaled. | PubChem[5] | |

| H411 | Toxic to aquatic life with long lasting effects. | PubChem[5], ECHA[6] | |

| Precautionary Statements | P261 | Avoid breathing vapour or dust. | SDS[11] |

| P273 | Avoid release to the environment. | SDS[11] | |

| P280 | Wear protective gloves/eye protection/face protection. | SDS[11] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | SDS[11] | |

| P391 | Collect spillage. | SDS[11] |

Self-Validating Safety Protocol (Handling and Storage)

To ensure safe handling, a self-validating system of controls should be implemented:

-

Engineering Controls: Always handle the substance in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves and safety glasses with side shields or goggles.[11][12] A lab coat is also recommended.

-

Handling Practices: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Keep away from heat, sparks, and open flames.[11]

-

Storage: Store in a tightly closed container in a cool, well-ventilated place.[11]

-

Spill Response: In case of a spill, collect the spillage to prevent it from entering drains, as it is toxic to aquatic life.[11] Dispose of contaminated materials in accordance with local regulations.

Conclusion for the Drug Development Professional

While this compound is not a therapeutic agent, its development holds valuable lessons for the pharmaceutical and life sciences fields. The molecule is a prime example of "safety by design," where a deep understanding of metabolic pathways and structure-toxicity relationships led to the creation of a commercially successful and biologically safer chemical. The strategic introduction of a methyl group to block a specific metabolic pathway is a technique analogous to strategies used in drug design to improve metabolic stability and reduce the formation of toxic metabolites. Therefore, the synthesis and toxicological evaluation of this compound serve as an excellent, practical reference for chemists and toxicologists engaged in the design and development of new, safer chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. RU2708669C2 - Method of producing this compound used in perfume industry - Google Patents [patents.google.com]

- 5. This compound | C14H20O | CID 17877030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substance Information - ECHA [echa.europa.eu]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. echemi.com [echemi.com]

- 9. This compound CAS#: 1637294-12-2 [m.chemicalbook.com]

- 10. scent.vn [scent.vn]

- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 12. science.cleapss.org.uk [science.cleapss.org.uk]

Nympheal chemical structure and synthesis

An In-depth Technical Guide to the Chemical Structure and Synthesis of Nympheal™

Introduction: A Modern Muguet Aldehyde

Nympheal™, a captive ingredient developed and patented by Givaudan in 2014, represents a significant advancement in the field of fragrance chemistry.[1] Classified as a muguet (lily-of-the-valley) aldehyde, it provides a powerful, diffusive, and multifaceted floral note that has become indispensable in modern perfumery.[2][3] Its development was driven by the industry's need for high-performance, safe, and regulatory-compliant alternatives to traditional lily-of-the-valley ingredients like Lilial (butylphenyl methylpropional), which faced restrictions due to reproductive toxicity concerns.[4][5][6]

Nympheal™ is distinguished by its exceptionally low odor threshold and a complex olfactory profile that combines the classic floral character of muguet and cyclamen with watery, green, and linden blossom facets.[1][2][7] This unique character imparts a creamy, voluminous, and radiant quality to fragrance compositions.[2][3] This guide provides a detailed examination of the chemical structure of Nympheal™ and a comprehensive overview of its industrial synthesis, offering insights for researchers, chemists, and professionals in the fragrance and flavor industry.

PART 1: Chemical Structure and Physicochemical Properties

The molecular architecture of Nympheal™ is precisely designed to optimize its olfactory performance while ensuring its biological safety. The strategic placement of a methyl group on the phenyl ring is a key innovation that mitigates the metabolic pathways associated with the toxicity of its predecessors.[1][8]

The structure consists of a propanal moiety attached to a substituted benzene ring. The ring features an isobutyl group at the para-position (position 4) and a critical methyl group at the ortho-position (position 2) relative to the propanal side chain.

Caption: Chemical Structure of Nympheal™.

Quantitative Data Summary

The physicochemical properties of Nympheal™ are crucial for its performance and stability in various applications.

| Property | Value | Source |

| Molecular Weight (MW) | 204.3 g/mol | [2] |

| Log P (Partition Coefficient) | 3.7 | [2] |

| Vapor Pressure | 0.001 hPa | [2] |

| Odor Threshold | 0.021 ng/L air | [1] |

| Tenacity on Blotter | Several months | [2][7] |

| Appearance | Colorless Liquid | [2][4] |

PART 2: Synthesis of Nympheal™

The industrial synthesis of Nympheal™ is a multi-step process designed for efficiency and scalability. The key challenge lies in the regioselective introduction of the propanal moiety onto the asymmetrically substituted benzene ring.[8] The most viable route starts from 1-isobutyl-3-methylbenzene and involves several key transformations.[8]

Caption: Industrial Synthesis Workflow for Nympheal™.

Detailed Experimental Protocol and Rationale

The synthesis is a robust sequence that has been scaled to multi-kilogram production.[8]

Step 1: Electrophilic Bromination of 1-Isobutyl-3-methylbenzene

-

Protocol: 1-isobutyl-3-methylbenzene is treated with bromine (Br₂) in the presence of a suitable catalyst (e.g., iron filings or a mild Lewis acid) in an inert solvent. The reaction is typically run at a controlled temperature to manage selectivity.

-

Causality & Expertise: The isobutyl and methyl groups are both ortho-, para-directing activators. The steric bulk of the isobutyl group favors electrophilic attack at the para position relative to it (position 4), which is also conveniently ortho to the smaller methyl group. This directing effect is crucial for achieving the desired regiochemistry, leading to the formation of 4-bromo-1-isobutyl-3-methylbenzene as the major product. Careful control of reaction conditions is necessary to minimize the formation of other isomers.[1][8]

Step 2: Grignard Reaction and Formylation

-

Protocol: The aryl bromide from Step 1 is reacted with magnesium turnings in an anhydrous ether solvent (like THF) to form the corresponding Grignard reagent. This organometallic intermediate is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF), followed by an acidic workup.

-

Causality & Expertise: This two-part step is a classic and highly reliable method for converting an aryl halide into a benzaldehyde. The Grignard reagent formation inverts the polarity of the carbon atom attached to the bromine, making it a potent nucleophile. DMF serves as an efficient one-carbon electrophile. This method is preferred in industrial settings for its high yield and the relative affordability of the reagents.[1][8] The resulting product is 4-isobutyl-2-methylbenzaldehyde.

Step 3: Müller-Cunradi-Piero Reaction

-

Protocol: The 4-isobutyl-2-methylbenzaldehyde is reacted with ethyl vinyl ether in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂). This reaction forms an unstable acetal intermediate which, upon heating or mild acid treatment, eliminates ethanol to yield an unsaturated ether.

-

Causality & Expertise: This key reaction is an elegant method for introducing the three-carbon side chain precursor.[8][10] The Lewis acid activates the aldehyde carbonyl group, making it susceptible to nucleophilic attack by the electron-rich double bond of the ethyl vinyl ether. This reaction is highly efficient for constructing the carbon skeleton that will ultimately become the propanal moiety. It is a more direct and atom-economical approach than a traditional aldol condensation followed by multiple subsequent steps.

Step 4: Catalytic Hydrogenation

-

Protocol: The unsaturated intermediate from the previous step is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation. This is typically performed using hydrogen gas (H₂) over a palladium on carbon (Pd/C) or similar transition metal catalyst.

-

Causality & Expertise: This final step accomplishes two critical transformations simultaneously: the reduction of the carbon-carbon double bond and the hydrogenolysis of the ether group, which is then hydrolyzed to the desired aldehyde. Catalytic hydrogenation is a clean, high-yielding, and industrially scalable method that avoids the use of stoichiometric reducing agents, aligning with principles of green chemistry. The result is the target molecule, this compound (Nympheal™).[1][8]

PART 3: Applications and Performance Insights

Nympheal™ is not merely a one-to-one replacement for older muguet materials; it offers unique creative possibilities. While olfactorily similar to Lilial, it is significantly more powerful, with some estimates suggesting it is up to 20 times more potent.[4]

-

High Impact & Diffusion: Its low odor threshold translates to exceptional performance, providing lift and volume even at low dosages (recommended use level is from traces to 10%).[2][7]

-

Creamy & Watery Texture: It imparts a distinctive creamy and watery density to floral accords, enhancing the naturalness and complexity of a fragrance.[2][7]

-

Synergistic Blending: Nympheal™ exhibits remarkable synergy with other ingredients. A notable example is its combination with patchouli oil, where the two materials interact to create a unique and high-performing signature accord rather than simply layering their individual scents.[2][3]

Its stability and performance make it suitable for a wide range of applications, from fine fragrances to personal care products like shampoos and lotions, as well as fabric and home care products.[3][11]

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. Nympheal™ | Givaudan [givaudan.com]

- 3. perfumersworld.com [perfumersworld.com]

- 4. fraterworks.com [fraterworks.com]

- 5. LILIAL REPLACER - Bordas S.A. [bordas-sa.com]

- 6. Lilial | C14H20O | CID 228987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. de-kruiderie.nl [de-kruiderie.nl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | C14H20O | CID 17877030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. specialchem.com [specialchem.com]

IUPAC name 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal

An In-Depth Technical Guide to 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal: Synthesis, Purification, and Characterization

Abstract

This technical guide provides a comprehensive scientific overview of the aromatic aldehyde 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal. Designed for researchers, chemists, and professionals in drug development, this document details a robust methodology for the synthesis of this compound via regioselective hydroformylation, outlines a validated purification protocol using bisulfite adduct formation, and presents a thorough guide to its structural characterization using modern spectroscopic techniques. While specific biological data for this molecule is not extensively published, we explore potential research avenues based on the established activities of the broader phenylpropanoid class. This guide serves as a foundational resource, integrating established chemical principles with practical, field-proven insights to empower further investigation and application of this compound.

Introduction

3-[2-methyl-4-(2-methylpropyl)phenyl]propanal is a substituted aromatic aldehyde belonging to the phenylpropanoid class of organic compounds. Its structure is characterized by a three-carbon aldehyde chain (propanal) attached to a phenyl ring, which is itself substituted with a methyl group at the C2 position and a 2-methylpropyl (isobutyl) group at the C4 position. The systematic nomenclature precisely defines this arrangement, providing an unambiguous blueprint for its molecular architecture.

Aromatic aldehydes are pivotal intermediates in organic synthesis and are core scaffolds in many biologically active molecules and materials. The specific substitution pattern of 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal—combining a linear aldehyde function with a sterically hindered and lipophilic aromatic ring—makes it an intriguing candidate for applications in medicinal chemistry and materials science. This guide aims to provide a detailed technical framework for its synthesis, purification, and analysis, thereby facilitating its exploration as a novel building block or lead compound.

Molecular Structure and Physicochemical Properties

The molecular structure dictates the chemical reactivity and physical properties of the compound. The aldehyde group is a primary site for nucleophilic attack, while the substituted aromatic ring influences its solubility, lipophilicity, and potential for π-stacking interactions. While experimental data for this specific molecule is scarce, properties can be reliably estimated based on its structure and comparison to close analogs like 3-[4-(2-methylpropyl)phenyl]propanal.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O | Calculated |

| Molecular Weight | 190.28 g/mol | Calculated[1] |

| IUPAC Name | 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal | N/A |

| CAS Number | Not assigned | N/A |

| Calculated XLogP3-AA | 3.2 | Analog Data[2] |

| Appearance | Colorless to pale yellow liquid (Predicted) | N/A |

| Boiling Point | ~273 °C at 760 mmHg (Predicted) | Analog Data[3][4][5] |

| Density | ~0.94 g/cm³ (Predicted) | Analog Data[3][4] |

Synthesis Pathway: Regioselective Hydroformylation

The most direct and atom-economical approach to synthesizing 3-arylpropanals is the hydroformylation of the corresponding vinylarene (styrene) precursor.[6][7] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. The primary challenge in the hydroformylation of styrene derivatives is controlling regioselectivity to favor the linear aldehyde (desired product) over the branched, chiral aldehyde.[8] The choice of catalyst and ligands is paramount to steering the reaction toward the linear product.[8][9]

The proposed synthesis begins with the precursor 1-isobutyl-2-methyl-4-vinylbenzene , which is then subjected to rhodium-catalyzed hydroformylation.

Experimental Protocol: Rhodium-Catalyzed Linear Hydroformylation

This protocol is adapted from established procedures for the linear-selective hydroformylation of styrene.[8] The use of strong π-acceptor ligands, such as certain phosphites or phosphorodiamidites, is known to promote the formation of the linear aldehyde.[8]

Materials:

-

1-isobutyl-2-methyl-4-vinylbenzene (precursor)

-

[Rh(acac)(CO)₂] (catalyst)

-

Binaphthol-based diphosphite ligand (e.g., BiPhePhos)

-

Toluene (anhydrous)

-

Syngas (CO/H₂, 1:1 mixture)

-

Decane (internal standard for GC analysis)

-

High-pressure autoclave reactor equipped with magnetic stirring and temperature control

Procedure:

-

Catalyst Preformation: In a glovebox, charge the autoclave with [Rh(acac)(CO)₂] (14.4 µmol, 1 equiv.) and the diphosphite ligand (28.8 µmol, 2 equiv.). Add 15 mL of anhydrous toluene.

-

Seal the autoclave, remove it from the glovebox, and purge with N₂ followed by syngas.

-

Pressurize the reactor to 10 bar with syngas (1:1) and heat to 80 °C with stirring for 1 hour to preform the active catalyst.

-

Reaction Execution: After catalyst preformation, cool the reactor and vent to atmospheric pressure. Add a solution of the precursor alkene (28.8 mmol, 2000 equiv.) and decane (internal standard) in 5 mL of toluene.

-

Reseal the reactor, purge again, and pressurize to 10 bar with syngas. Heat to 80 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them by Gas Chromatography (GC) to determine conversion and the linear-to-branched (l/b) ratio.

-

Work-up: Once the reaction reaches completion (typically >95% conversion), cool the reactor to room temperature and carefully vent the excess pressure.

-

Transfer the reaction mixture to a round-bottom flask and remove the toluene under reduced pressure to obtain the crude product.

Purification via Bisulfite Adduct Formation

Aldehydes are often contaminated with corresponding alcohols and carboxylic acids formed via reduction and oxidation, respectively.[10] Furthermore, purification by silica gel chromatography can be problematic, sometimes leading to decomposition.[11] A highly effective and classic method for purifying aldehydes involves the reversible formation of a water-soluble bisulfite adduct.[12][13][14] This allows for separation from non-aldehyde impurities via liquid-liquid extraction.

Experimental Protocol: Purification

This protocol is adapted from established methods for both aromatic and aliphatic aldehydes.[14]

Materials:

-

Crude aldehyde product

-

Methanol or Tetrahydrofuran (THF)

-

Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)

-

Ethyl acetate

-

Hexanes

-

50% (w/v) Sodium hydroxide (NaOH) solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Separatory funnel

Procedure:

-

Adduct Formation: Dissolve the crude aldehyde mixture in a minimal amount of a water-miscible solvent like methanol or THF.[13]

-

Transfer the solution to a separatory funnel and add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution.

-

Shake the funnel vigorously for 30-60 seconds. A white precipitate of the adduct may form, or it may remain dissolved in the aqueous phase.[14]

-

Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) to the funnel. Shake again to partition the components.

-

Allow the layers to separate. Drain and collect the aqueous layer, which contains the aldehyde-bisulfite adduct. The organic layer contains non-aldehyde impurities and can be discarded.

-

Aldehyde Regeneration: Return the aqueous layer to the separatory funnel. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate).

-

Slowly add 50% NaOH solution dropwise while swirling and periodically checking the pH of the aqueous layer. Continue until the pH is strongly basic (pH 12-14).[13][14] This reverses the reaction, regenerating the free aldehyde.

-

Shake the funnel to extract the liberated aldehyde into the organic layer.

-

Separate and collect the organic layer.

-

Final Processing: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal.

Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are achieved through a combination of spectroscopic methods. The following data are predicted based on the known spectral characteristics of aldehydes and substituted aromatic compounds.[15][16][17]

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aldehydic proton (t, -CH O) | δ 9.5 - 10.0 ppm |

| α-Methylene protons (dt, -CH ₂CHO) | δ 2.9 - 3.1 ppm | |

| β-Methylene protons (t, Ar-CH ₂-) | δ 2.6 - 2.8 ppm | |

| Aromatic protons (m, Ar-H ) | δ 7.0 - 7.3 ppm | |

| Isobutyl methine proton (m, -CH(CH₃)₂) | δ 1.8 - 2.0 ppm | |

| Aromatic methyl protons (s, Ar-CH ₃) | δ 2.2 - 2.4 ppm | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 195 - 205 ppm |

| Aromatic carbons (Ar-C) | δ 125 - 145 ppm | |

| Aliphatic carbons (-CH₂-, -CH-, -CH₃) | δ 20 - 50 ppm | |

| IR Spectroscopy | C=O stretch (strong, sharp) | 1720 - 1740 cm⁻¹ |

| Aldehydic C-H stretch (two weak bands) | 2700 - 2750 cm⁻¹ and 2800 - 2850 cm⁻¹ | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 190.14 |

Analysis Rationale:

-

¹H NMR: The most diagnostic signal is the aldehyde proton, which appears far downfield (δ > 9 ppm) due to the deshielding effect of the carbonyl group.[18] The coupling patterns (splitting) between the α- and β-methylene protons will confirm the propanal chain structure.

-

¹³C NMR: The carbonyl carbon resonance is also highly characteristic, appearing around 200 ppm where few other signals occur.[16]

-

IR: A strong, sharp absorption band around 1725 cm⁻¹ is definitive proof of a carbonyl group.[17] The presence of the two weak C-H stretching bands just below 3000 cm⁻¹ is a classic indicator of an aldehyde functional group, distinguishing it from a ketone.[16][18]

Potential Applications and Future Research

While 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal is not a well-documented compound, its chemical structure as a phenylpropanoid derivative suggests several avenues for scientific inquiry, particularly in pharmacology and materials science.

-

Biological Activity Screening: Phenylpropanoids are a class of plant secondary metabolites known for a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[19][20] This compound could be screened in various bioassays to determine if it possesses similar properties. The substituted phenyl ring may modulate potency and selectivity compared to naturally occurring phenylpropanoids.

-

Medicinal Chemistry Scaffold: The structure represents a versatile scaffold. The aldehyde can be readily transformed into other functional groups (e.g., alcohols, carboxylic acids, imines, amines), allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Substituted arylpropanolamines, for instance, are a known class of biologically active compounds.[21]

-

Fragrance and Flavor Industry: The close structural analog, 3-[4-(2-methylpropyl)phenyl]propanal (isobutylphenyl propionaldehyde), is used in the fragrance industry.[2][3] The addition of the C2-methyl group in the target compound would alter its olfactory profile, making it a candidate for investigation as a novel fragrance ingredient.

Conclusion

This guide provides a robust and scientifically grounded framework for the synthesis, purification, and characterization of 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal. By leveraging a regioselective hydroformylation strategy and a validated bisulfite-based purification protocol, researchers can access this compound in high purity. The detailed spectroscopic analysis provides the necessary tools for its unambiguous identification. Although its specific applications are yet to be discovered, its structural features position it as a promising candidate for exploration in drug discovery, medicinal chemistry, and materials science.

References

- 1. 3-(4-(2-Methylpropyl)phenyl)propanal | C13H18O | CID 15606649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. Buy 3-[4-(2-Methylpropyl)phenyl]propanal | 40764-03-2 [smolecule.com]

- 4. 40764-03-2(3-[4-(2-methylpropyl)phenyl]propanal) | Kuujia.com [kuujia.com]

- 5. 3-[4-(2-methylpropyl)phenyl]propanal | CAS#:40764-03-2 | Chemsrc [chemsrc.com]

- 6. mdpi.com [mdpi.com]

- 7. Copper-catalyzed hydroformylation and hydroxymethylation of styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rh-catalyzed linear hydroformylation of styrene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Workup [chem.rochester.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fiveable.me [fiveable.me]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. Biological Properties of Some Volatile Phenylpropanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 1637294-12-2 physicochemical data

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-isobutyl-2-methylphenyl)propanal (CAS No. 1637294-12-2)

For Researchers, Scientists, and Professionals in Analytical Chemistry and Fragrance Science

Introduction

This compound, identified by CAS number 1637294-12-2, is a significant aroma compound known commercially as Nympheal™.[1] This synthetic fragrance ingredient is valued for its diffusive floral cyclamen and muguet (lily-of-the-valley) notes, complemented by green and watery facets.[2] Its unique olfactory profile, which imparts a creamy and voluminous white floral character, has led to its widespread use in fine fragrances, cosmetics, and various household products.[2][3]

From a chemical standpoint, this compound is a substituted aromatic aldehyde. The strategic placement of a methyl group at the 2-position of the phenyl ring is a key structural feature, designed to enhance the biological safety of the ingredient.[4] This technical guide provides a comprehensive overview of the physicochemical data for this compound, intended to support research, quality control, and safety assessment in its various applications.

Chemical Structure and Identification

The molecular structure of this compound is fundamental to its chemical behavior and olfactory properties.

Caption: Chemical Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1637294-12-2[5] |

| IUPAC Name | 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal[5] |

| Synonyms | Nympheal™, Benzenepropanal, 2-methyl-4-(2-methylpropyl)-[1] |

| Molecular Formula | C₁₄H₂₀O[5] |

| SMILES | CC1=C(C=CC(=C1)CC(C)C)CCC=O[5][6] |

| InChIKey | UKZXPOJABTXLMK-UHFFFAOYSA-N[5] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, performance, and environmental fate. The data presented below is a synthesis of predicted and experimental values from various sources.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 204.31 g/mol | [5] |

| Appearance | Colorless to pale straw liquid | [2] |

| Odor Profile | Floral, green, aldehydic, fresh, lily, muguet | [6] |

| Boiling Point (estimated) | 290-295.43 °C | [6][7] |

| Vapor Pressure (estimated) | 0.0008 hPa @ 20°C; 0.0014 hPa @ 25°C | [6] |

| Water Solubility (estimated) | 5.656 mg/L @ 25°C | [7] |

| LogP (Octanol-Water Partition Coefficient) | 3.6 - 4.53 (estimated) | [6][7] |

| Density (predicted) | 0.934 ± 0.06 g/cm³ | [2] |

Synthesis Overview

The synthesis of this compound on an industrial scale has been a subject of process research to ensure efficiency and regiochemical control.[4] One reported multi-kilogram scale synthesis involves a multi-step process starting from 1-isobutyl-3-methylbenzene.[4] The key steps include electrophilic bromination, followed by the formation of a Grignard reagent and subsequent reaction with dimethylformamide (DMF) to yield the corresponding benzaldehyde.[4] This intermediate is then reacted with ethyl vinyl ether, followed by hydrogenation to produce the final propanal product.[4]

Caption: Simplified Synthesis Workflow

Analytical Methodologies

The characterization and quantification of this compound in complex matrices such as perfumes and consumer products rely on robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method for the analysis of volatile fragrance compounds.[8][9] Nuclear magnetic resonance (NMR) spectroscopy is invaluable for structural elucidation and purity assessment of the neat material.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general framework for the qualitative and quantitative analysis of this compound.

1. Sample Preparation:

-

Liquid Samples (e.g., Perfumes, Lotions): A liquid-liquid extraction is typically employed.

-

Accurately weigh approximately 1 g of the sample into a centrifuge tube.

-

Add an appropriate internal standard.

-

Add 5 mL of a suitable extraction solvent (e.g., a mixture of diethyl ether and hexane).

-

Vortex for 2 minutes and centrifuge to separate the layers.

-

Carefully transfer the organic layer to a clean vial for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph:

-

Mass Spectrometer:

3. Data Analysis:

-

Identification: Compare the obtained mass spectrum and retention time with that of a certified reference standard.

-

Quantification: Construct a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra for structural verification.

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard for chemical shift referencing, such as tetramethylsilane (TMS).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

3. Spectral Interpretation:

-

Analyze the chemical shifts, integration values, and coupling patterns in the ¹H spectrum to confirm the proton environment.

-

Analyze the chemical shifts in the ¹³C spectrum to identify all unique carbon atoms in the molecule.

Safety and Hazard Information

According to classifications provided in REACH registrations, this compound is associated with several hazards.[3] It is reported to cause skin and serious eye irritation, and may cause an allergic skin reaction.[3] It is also considered harmful if inhaled and is very toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment and handling procedures are essential when working with this compound.

Conclusion

This compound (CAS No. 1637294-12-2) is a commercially important fragrance ingredient with a well-defined chemical structure and a range of estimated physicochemical properties that govern its application. Its analysis is readily achievable through standard chromatographic and spectroscopic techniques, particularly GC-MS. The information compiled in this guide serves as a valuable technical resource for scientists and professionals involved in the research, development, and quality control of products containing this compound, while also highlighting the necessary safety precautions for its handling.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound CAS#: 1637294-12-2 [m.chemicalbook.com]

- 3. Substance Information - ECHA [echa.europa.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C14H20O | CID 17877030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scent.vn [scent.vn]

- 7. EPI System Information for this compound 1637294-12-2 [thegoodscentscompany.com]

- 8. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar [semanticscholar.org]

- 9. ba333.free.fr [ba333.free.fr]

- 10. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gcms.cz [gcms.cz]

Nympheal™ as a Lilial Replacement in Fragrance: An In-depth Technical Guide

Introduction: The Paradigm Shift in Muguet Fragrance Creation

The fragrance industry is in a constant state of evolution, driven by consumer preferences, technological advancements, and an increasingly stringent regulatory landscape. A pivotal recent development has been the reclassification and subsequent ban of Butylphenyl methylpropional, commonly known as Lilial, in the European Union due to its potential for reproductive toxicity.[1][2][3][4] For decades, Lilial was a cornerstone of the perfumer's palette, cherished for its powerful, fresh, and diffusive lily-of-the-valley (muguet) note.[5][6][7] Its versatility and cost-effectiveness made it a ubiquitous ingredient in a vast array of products, from fine fragrances to laundry detergents.[5][6]

The prohibition of Lilial necessitated a paradigm shift in the creation of muguet accords, compelling fragrance houses to innovate and identify safe, effective, and aesthetically pleasing alternatives. This technical guide provides a comprehensive analysis of Nympheal™, a novel fragrance molecule developed by Givaudan, as a leading replacement for Lilial.[1][5][8] We will delve into a detailed comparative analysis of the two molecules, covering their olfactory profiles, physicochemical properties, and safety assessments. Furthermore, this guide will offer practical, field-proven insights into the reformulation process, including detailed experimental protocols for sensory analysis to ensure a seamless and successful transition from Lilial to Nympheal™.

This document is intended for an audience of researchers, scientists, and fragrance development professionals. The information presented herein is a synthesis of technical data and practical expertise, designed to empower formulators with the knowledge and tools necessary to navigate the post-Lilial era of fragrance creation.

Comparative Analysis: Nympheal™ vs. Lilial

A thorough understanding of the similarities and differences between Nympheal™ and Lilial is paramount for successful reformulation. This section will provide a detailed comparison of their chemical structures, olfactory characteristics, and physicochemical properties.

Chemical Identity

The distinct olfactory and performance characteristics of Nympheal™ and Lilial are rooted in their molecular structures.

Figure 1: Chemical Structures of Lilial and Nympheal™

Lilial, or 3-(4-tert-Butylphenyl)-2-methylpropanal, is an aromatic aldehyde.[2][4] Nympheal™, with the chemical name 3-(4-Isobutyl-2-methylphenyl)propanal, is also an aromatic aldehyde, but with a different substitution pattern on the benzene ring.[9] This seemingly subtle structural modification has profound implications for the molecule's olfactory profile, potency, and safety.

Olfactory Profile: A Tale of Two Muguets

While both molecules are characterized by their muguet scent, they possess distinct nuances that are critical for the perfumer to understand.

Lilial: Possesses a powerful, fresh, and clean lily-of-the-valley scent with watery and slightly green undertones.[7] It is known for providing a universal floral heart, adding structure, thickness, and creaminess to a fragrance composition.[5]

Nympheal™: Is described as an exceptionally diffusive and opulent muguet note.[8][9] It shares the core cyclamen and muguet character of Lilial but is enriched with sophisticated watery, green, and linden blossom facets.[8][9] This lends a unique creamy and silky texture to a fragrance, with a remarkable aldehydic lift and radiance.[1] Notably, Nympheal™ is significantly more potent than Lilial, with an odor threshold approximately 20 times lower.[1][5]

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a fragrance molecule dictate its performance in different applications, including its stability, substantivity, and diffusion.

| Property | Nympheal™ | Lilial |

| Chemical Formula | C14H20O | C14H20O |

| Molecular Weight | 204.3 g/mol [9] | 204.31 g/mol [2] |

| Appearance | Colorless liquid[9] | Colorless to pale yellow liquid[7][10] |

| Odor Threshold | ~0.021 ng/L air | ~0.4 ng/L air[5] |

| Vapor Pressure | 0.001 hPa[9] | Not readily available |

| Log P | 3.7[9] | 3.9[2] |

| Tenacity on Blotter | > 700 hours[1] | ~72 hours |

| Biodegradability | Readily biodegradable (OECD guidelines)[8][9] | Not readily biodegradable |

Table 1: Comparative Physicochemical Properties of Nympheal™ and Lilial

The significantly higher tenacity and lower odor threshold of Nympheal™ are key performance advantages, allowing for a more impactful and long-lasting fragrance at lower concentrations.[1][5] Furthermore, its ready biodegradability aligns with the growing demand for environmentally sustainable fragrance ingredients.[8][9]

Safety and Regulatory Status: The Driving Force for Change

The primary impetus for replacing Lilial is its unfavorable safety profile.

Lilial: Classified as a reproductive toxicant (Repr. 2) and a skin sensitizer.[11][12] Its use in cosmetic products is banned in the European Union as of March 2022.[4]

Nympheal™: Developed following a "Safe by Design" approach.[8] While it is classified as a skin sensitizer and can cause skin and eye irritation, it is not classified as a reproductive toxicant. This favorable safety profile makes it a viable and regulatory-compliant alternative to Lilial.

Formulating with Nympheal™: A Practical Guide

The successful replacement of Lilial with Nympheal™ requires more than a simple one-to-one substitution. The significant difference in potency and the nuanced olfactory profile of Nympheal™ necessitate a thoughtful approach to reformulation.

Dosage and Potency

As Nympheal™ is approximately 20 times more potent than Lilial, a direct replacement is not feasible.[1][5] A starting point for reformulation is to use Nympheal™ at a concentration 5 to 10 times lower than the original Lilial concentration.[1] The final dosage will depend on the specific fragrance composition and the desired olfactory effect.

Application Performance

Nympheal™ demonstrates excellent performance across a wide range of applications, from fine fragrance to household products.[13] Its stability in various bases, including those with challenging pH levels, makes it a versatile ingredient.[9] It is particularly noted for its "blooming effect" in water-based applications, such as shampoos and shower gels, providing a diffusive and impactful fragrance experience.[8]

Synergies and Creative Possibilities

Nympheal™ not only serves as a replacement for Lilial but also opens up new creative avenues for perfumers. A notable synergy has been identified with patchouli oil.[9][13] A blend of 70% Nympheal™ and 30% patchouli oil is reported to create a unique and high-performing accord.[9][13] This interaction is not a simple layering of scents but a true synergy that results in a novel olfactory signature.[9][13]

Experimental Protocols for Sensory Analysis

To validate the successful replacement of Lilial with Nympheal™, a robust sensory analysis program is essential. The following protocols are designed to provide a framework for conducting these evaluations in a scientifically rigorous manner.

Objective

To determine if a reformulated fragrance containing Nympheal™ is perceptibly different from the original fragrance containing Lilial, and to characterize any perceived differences.

Methodology 1: Triangle Test for Overall Difference

The triangle test is a discriminative method used to determine if an overall difference exists between two samples.[3][14]

1. Panelist Selection:

-

Recruit a panel of at least 20-30 individuals.

-

Panelists should be regular consumers of the product category being tested.

-

Screen panelists for their ability to detect basic odors and for any olfactory impairments.

2. Sample Preparation:

-

Prepare three samples for each panelist: two identical samples of the original fragrance (A) and one sample of the reformulated fragrance (B), or two of B and one of A.

-

The samples should be presented in identical, odor-free containers, coded with random three-digit numbers.

-

The order of presentation of the three samples should be randomized for each panelist.

3. Evaluation Procedure:

-

Instruct panelists to sniff each of the three samples from left to right.

-

Ask panelists to identify the sample that is different from the other two.

-

Provide a forced-choice response format (i.e., they must choose one sample).

4. Data Analysis:

-

Count the number of correct responses.

-

Compare the number of correct responses to a statistical table for triangle tests to determine if the result is statistically significant at a chosen confidence level (e.g., 95%).

Methodology 2: Descriptive Analysis for Characterization of Differences

If a significant difference is detected in the triangle test, a descriptive analysis can be used to identify and quantify the specific sensory differences.[15][16]

1. Panelist Selection and Training:

-

Select a smaller panel of 8-12 highly trained and experienced sensory assessors.

-

Train the panel on a set of reference standards representing the key olfactory attributes of muguet fragrances (e.g., floral, green, watery, aldehydic, creamy).

-

Develop a consensus vocabulary to describe the sensory characteristics of the fragrances.

2. Sample Preparation:

-

Prepare samples of the original and reformulated fragrances in identical, coded containers.

3. Evaluation Procedure:

-

Present the samples to the panelists in a randomized and balanced order.

-

Ask panelists to rate the intensity of each of the agreed-upon sensory attributes for each sample using a labeled magnitude scale (e.g., a 15-point scale from "none" to "extremely strong").

4. Data Analysis:

-

Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to identify significant differences in the intensity ratings of the sensory attributes between the two fragrances.

-

Visualize the results using spider web diagrams or bar charts to provide a clear comparison of the sensory profiles.

Figure 2: A typical workflow for replacing a fragrance ingredient.

Conclusion: A New Era of Muguet Fragrance

The restriction of Lilial has undoubtedly presented a significant challenge to the fragrance industry. However, it has also catalyzed innovation, leading to the development of a new generation of muguet ingredients that are not only safe and regulatory compliant but also offer enhanced performance and new creative possibilities. Nympheal™ stands at the forefront of this new era. Its potent and nuanced olfactory profile, coupled with its excellent technical performance and favorable sustainability credentials, make it an outstanding choice for the replacement of Lilial.

By adopting a systematic and data-driven approach to reformulation, grounded in a thorough understanding of the comparative properties of these molecules and validated by rigorous sensory analysis, fragrance developers can not only navigate the post-Lilial landscape but also create superior and more sustainable fragrances for the future.

References

- 1. fraterworks.com [fraterworks.com]

- 2. Lilial | C14H20O | CID 228987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]

- 4. Lilial - Wikipedia [en.wikipedia.org]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]

- 7. Lily aldehyde | 80-54-6 [chemicalbook.com]

- 8. Givaudan debuts Nympheal: A biodegradable lily of the valley fragrance molecule [personalcareinsights.com]

- 9. Nympheal™ | Givaudan [givaudan.com]

- 10. CAS 80-54-6: Lilial | CymitQuimica [cymitquimica.com]

- 11. directpcw.com [directpcw.com]

- 12. prodasynth.com [prodasynth.com]

- 13. perfumersworld.com [perfumersworld.com]

- 14. media.timtul.com [media.timtul.com]

- 15. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 16. researchgate.net [researchgate.net]

Biological activity of 3-(4-Isobutyl-2-methylphenyl)propanal

An In-depth Technical Guide to the Biological Profile of 3-(4-Isobutyl-2-methylphenyl)propanal

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, known commercially as Nympheal®, is a synthetic fragrance ingredient prized for its fresh, floral, lily-of-the-valley (muguet) scent profile.[1][2] While structurally reminiscent of certain pharmacologically active molecules, its development was driven by a quest for a chemically stable and biologically safe alternative to other floral aldehydes, such as Lilial, which have faced regulatory scrutiny due to reproductive toxicity concerns.[3][4] This guide provides a comprehensive technical overview of the biological activity of this compound, focusing on the molecular design principles that ensure its safety. We will explore its metabolic fate, the rationale behind its structural features, and the experimental methodologies used to validate its biological inertness in key toxicological pathways. This document is intended for researchers, toxicologists, and drug development professionals interested in the intersection of chemical structure, metabolism, and safety assessment.

Chemical Identity and Properties

A clear understanding of the molecule's physical and chemical characteristics is fundamental to any biological assessment.

| Property | Value | Reference |

| IUPAC Name | 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal | [5] |

| Synonyms | Nympheal®, this compound | [3][5] |

| CAS Number | 1637294-12-2 | [5] |

| Molecular Formula | C₁₄H₂₀O | [5] |

| Molar Mass | 204.31 g/mol | [5] |

| Appearance | Not specified in literature; typically a liquid for fragrance use. |

Core Biological Profile: A Case Study in Safety-by-Design

The primary "biological activity" of interest for this compound is, paradoxically, its engineered lack of adverse biological effects, specifically reproductive toxicity. This was achieved through a deliberate molecular design strategy to prevent the metabolic activation pathway responsible for the toxicity of related compounds.

The Toxicological Problem with Precursor Aldehydes

Fragrance ingredients like 3-(4-tert-butylphenyl)butanal (Lilial) have been identified as reproductive toxicants.[4] The proposed mechanism of toxicity involves the in vivo oxidation of the aldehyde group to a carboxylic acid, followed by further metabolism. Specifically, it is believed that the resulting benzoic acid derivative can form a conjugate with Coenzyme A (CoA).[6][7] This rogue CoA conjugate can then interfere with critical cellular processes that rely on this cofactor, leading to adverse effects such as testicular damage in animal studies.[6]

The Molecular Solution: Steric Hindrance

The key innovation in the structure of this compound is the strategic placement of a methyl group at the ortho-position (C2) of the phenyl ring, adjacent to the propanal side chain.[2][3] This methyl group acts as a steric shield, physically blocking the enzymes responsible for oxidizing the propanal side chain all the way to a benzoic acid derivative.[3][7] By preventing the formation of this toxic metabolite, the entire downstream cascade of toxicity is averted.

This design choice is a prime example of "safety-by-design," where potential toxicological liabilities are engineered out of the molecule at the earliest stage of development. Studies, including a 28-day male rat reproductive toxicity study, have confirmed that this compound does not produce the adverse effects seen with its predecessors.[3][7]

Distinction from Pharmacologically Active Analogs

While this compound shares a substituted isobutylphenyl moiety with the well-known nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen [2-(4-isobutylphenyl)propanoic acid], their biological activities are distinct. Ibuprofen functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins that mediate inflammation and pain.[8][9][10]

There is no evidence in the public domain to suggest that this compound possesses similar COX-inhibitory or other pharmacological activities. Its structural differences—notably the longer propanal chain and the ortho-methyl group—result in a molecule with a different conformation and metabolic profile, designed for olfactory performance and toxicological safety rather than enzymatic inhibition.

Key Experimental Protocols for Safety Validation

To substantiate the safety-by-design concept, specific experimental protocols are employed. The following methodologies represent the gold standard for assessing the metabolic fate and potential toxicity of a compound like this compound.

Protocol: In Vitro Metabolic Stability and Metabolite Identification

Causality: This assay is critical to directly test the hypothesis that the ortho-methyl group prevents the formation of the corresponding benzoic acid. By incubating the compound with liver enzymes, we can simulate its primary metabolism and analyze the products.

Methodology:

-

Preparation of Microsomes: Liver microsomes (from rats or humans) are prepared as the source of cytochrome P450 enzymes.

-

Incubation:

-

In a microcentrifuge tube, combine a buffer solution (e.g., potassium phosphate, pH 7.4), the test compound (this compound), and the liver microsomes.

-

As a positive control, a parallel incubation is run with Lilial.

-

A negative control without the enzyme cofactor is also prepared.

-

-

Reaction Initiation: The reaction is initiated by adding a solution of NADPH, the essential cofactor for P450 enzymes.

-

Time-Course Sampling: Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

-

Sample Processing: Samples are centrifuged to pellet the precipitated protein, and the supernatant is transferred for analysis.

-

LC-MS/MS Analysis: The supernatant is injected into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system. The system is configured to detect and quantify the parent compound and screen for the predicted benzoic acid metabolites of both the test compound and the positive control.

-

Data Interpretation: The expected outcome is a time-dependent decrease in the concentration of Lilial and the appearance of its benzoic acid metabolite in the control, whereas for this compound, the parent compound will decrease with no corresponding formation of the analogous benzoic acid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. This compound | C14H20O | CID 17877030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. RU2708669C2 - Method of producing this compound used in perfume industry - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Ibuprofen - Wikipedia [en.wikipedia.org]

- 9. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 10. Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory properties of Nympheal and its derivatives

An In-Depth Technical Guide to the Olfactory Properties of Nympheal and its Derivatives

Abstract

This technical guide provides a comprehensive analysis of the olfactory properties of Nympheal™, a key muguet (lily-of-the-valley) fragrance ingredient, and its derivatives. Developed by Givaudan, Nympheal has emerged as a high-performance, safe alternative to traditional muguet aldehydes like Lilial. This document delves into the chemical structure, scent profile, and quantitative olfactory data of Nympheal. Furthermore, it explores the critical structure-activity relationships (SAR) by examining a series of its derivatives, offering insights into how molecular modifications influence their resulting odor characteristics. Detailed experimental protocols for the synthesis of these derivatives and the sensory evaluation of fragrance materials are provided to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and professionals in the fields of fragrance chemistry, materials science, and drug development, providing a foundational understanding of this important class of odorants.

Introduction to Nympheal: A Modern Muguet Aldehyde

The quest for a stable, safe, and olfactorily authentic lily-of-the-valley note has been a central theme in the history of perfumery. These muguet notes are cherished for their ability to impart a fresh, clean, and natural floralcy to a wide range of products, from fine fragrances to fabric care. For decades, ingredients like Lilial and Lyral were mainstays in the perfumer's palette. However, regulatory changes and concerns over skin sensitization and reproductive toxicity have necessitated the development of novel muguet odorants.

In 2016, Givaudan introduced Nympheal as a captive ingredient, a culmination of extensive research aimed at discovering a potent and safe replacement for Lilial.[1] Its name, inspired by Claude Monet's water lily paintings ("nymphéas" in French), hints at its characteristic aquatic and floral notes.[1] Nympheal not only successfully replicates the desired muguet character but also offers unique olfactory facets and superior performance, making it a significant innovation in the field of fragrance chemistry.[1][2]

Chemical Identity and Physicochemical Properties

Nympheal is chemically identified as 3-(4-Isobutyl-2-methylphenyl)propanal.[3][4][5] Its structure features a propanal moiety attached to a substituted benzene ring, a common feature among many muguet aldehydes.[1] The strategic placement of the methyl group in the ortho position is a key molecular feature that ensures its biological safety.[4]

| Property | Value | Source |

| IUPAC Name | 3-[2-methyl-4-(2-methylpropyl)phenyl]propanal | [6][7] |

| CAS Number | 1637294-12-2 | [3][4][5] |

| Molecular Formula | C14H20O | [3][7] |

| Molecular Weight | 204.3 g/mol | [3][7] |

| Appearance | Colourless Liquid | [3] |

Olfactory Profile of Nympheal

Qualitative Description of Scent Characteristics

Nympheal is characterized by a powerful and diffusive floral scent, with a dominant muguet and cyclamen character.[3][8][9] Its profile is further enriched by sophisticated watery, green, and linden blossom facets, which contribute to a creamy and opulent texture with a notable aldehydic lift.[6][10] This complexity allows Nympheal to impart a natural-smelling, fresh white floral density to fragrance compositions.[3][11] Perfumers note its ability to bring tremendous volume and a unique floral creaminess to a wide array of fragrance types.[2][8] A particularly interesting synergistic effect is observed when Nympheal is blended with patchouli oil, creating a unique and high-performance accord.[3][8]

Quantitative Olfactory Data: Odor Threshold and Potency

A critical measure of a fragrance ingredient's performance is its odor threshold, the lowest concentration at which it can be detected by the human nose. Nympheal exhibits an exceptionally low odor threshold of 0.021 ng/L of air .[2][3] This indicates a very high potency, approximately 20 times more powerful than Lilial.[6] This low odor threshold makes it a highly efficient material, allowing for significant olfactory impact at very low concentrations.[12]

Structure-Activity Relationships of Nympheal and its Derivatives

The relationship between a molecule's chemical structure and its perceived odor is a cornerstone of fragrance research. For muguet aldehydes, specific structural features are known to be crucial for their characteristic scent. An olfactophore model for this class of compounds typically includes a hydrogen-bond acceptor (the aldehyde group), and specific hydrophobic regions that interact with olfactory receptors.[3]

Synthesis and Olfactory Evaluation of Nympheal Derivatives

To probe the structure-activity relationships of Nympheal, a series of its derivatives have been synthesized and their olfactory properties evaluated.[1] These derivatives explore the impact of modifying the aromatic ring and the propanal side chain. The synthesis of these novel compounds allows for a systematic investigation into how subtle changes in molecular architecture can lead to significant shifts in scent perception.[1]

Comparative Analysis of Olfactory Properties

The following table summarizes the olfactory properties of Nympheal and four of its hydrogenated derivatives, as reported in a study by Ohrmann et al.[1][6] This comparative data highlights the importance of the aromatic nucleus in defining the characteristic scent of Nympheal.

| Compound | Structure | Odor Threshold (ng/L air) | Olfactory Description |

| Nympheal (1) | 0.021[3] | Muguet, cyclamen, watery, green, linden blossom[3][6][8] | |

| Derivative 28a/28b | Not specified, but noted as the most intense derivative[6] | Muguet, with interesting nuances[6] | |

| Derivative 30 | Not specified | Muguet-like[1] | |

| Derivative 32 | Not specified, but noted as being close in intensity to 28a/28b[6] | Muguet-like, analogous to Lilybelle[6] |

Note: Specific odor threshold values for the derivatives were not provided in the primary literature, but their relative intensities were described.

The hydrogenation of the aromatic ring in Nympheal leads to derivatives that retain the muguet character, although with altered nuances.[1][6] This suggests that while the overall shape of the molecule is crucial for binding to the relevant olfactory receptors, the aromaticity of the ring contributes to the specific green and aquatic notes of Nympheal.[1]

Experimental Methodologies for Olfactory Characterization

The characterization of novel fragrance materials relies on a combination of chemical synthesis and rigorous sensory analysis. The protocols outlined below represent standard, self-validating methodologies in the field.

Synthesis of Nympheal and its Derivatives: A Generalized Protocol

The synthesis of Nympheal on a laboratory and industrial scale has been described in the literature.[4][8] A common route involves the regioselective functionalization of 1-isobutyl-3-methylbenzene.[4][13] The key steps typically include:

-

Bromination: Electrophilic bromination of the starting dialkylbenzene.

-

Grignard Reaction: Formation of a Grignard reagent from the resulting bromide.

-

Formylation: Reaction of the Grignard reagent with a formylating agent, such as dimethylformamide, to yield the corresponding benzaldehyde.

-

Side Chain Elongation: A Muller-Cunradi-Pierroh reaction with ethyl vinyl ether, followed by hydrogenation, to introduce the propanal moiety.[4]

The synthesis of the hydrogenated derivatives follows a similar pathway, with additional hydrogenation steps to saturate the aromatic ring to varying degrees.[1]

Sensory Analysis Protocol for Fragrance Materials

The sensory evaluation of fragrance materials is a critical step in determining their olfactory properties.[14][15] A robust protocol is essential for obtaining reliable and reproducible data.[16]

4.2.1 Panelist Selection and Training

-

Selection: Panelists are recruited based on their ability to detect and describe odors. Screening for anosmia and specific sensitivities is crucial.[16]

-

Training: A trained panel is essential for descriptive analysis.[14] Panelists are familiarized with a lexicon of odor descriptors and trained to rate odor intensity on a standardized scale.

4.2.2 Sample Preparation and Presentation

-

Preparation: The fragrance materials are diluted to appropriate concentrations in an odorless solvent (e.g., dipropylene glycol or ethanol).

-

Presentation: Samples are typically presented on smelling strips (blotters) in a controlled environment with good ventilation to prevent cross-contamination.[16] The temperature and humidity of the testing space should be monitored and controlled.

4.2.3 Data Collection and Analysis

-

Data Collection: Panelists evaluate the samples and record their perceptions of the odor character, intensity, and hedonic quality (pleasantness).

-

Analysis: The collected data is statistically analyzed to determine the mean intensity ratings for each descriptor and to identify significant differences between samples.

Conclusion and Future Perspectives

Nympheal represents a significant advancement in the field of muguet fragrance ingredients. Its potent, complex, and aesthetically pleasing olfactory profile, combined with its favorable safety and biodegradable properties, makes it an invaluable tool for modern perfumers.[2][11] The study of its derivatives has provided valuable insights into the structure-activity relationships that govern the perception of muguet odors, demonstrating the critical role of the aromatic nucleus in defining its unique character.

Future research in this area will likely focus on the discovery of novel muguet odorants with even greater potency, substantivity, and unique olfactory profiles. Furthermore, a deeper understanding of the specific olfactory receptors that bind to Nympheal and other muguet aldehydes will enable a more targeted approach to the design of new fragrance molecules. As the demand for sustainable and safe ingredients continues to grow, the principles of green chemistry will undoubtedly play a central role in the development of the next generation of fragrance materials.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. perfumiarz.com [perfumiarz.com]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nympheal™ | Givaudan [givaudan.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C14H20O | CID 17877030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. de-kruiderie.nl [de-kruiderie.nl]

- 10. fraterworks.com [fraterworks.com]

- 11. Givaudan debuts Nympheal: A biodegradable lily of the valley fragrance molecule [personalcareinsights.com]

- 12. Flower power: Givaudan on why Nympheal is a game-changing molecule for white floral notes [personalcareinsights.com]

- 13. RU2708669C2 - Method of producing this compound used in perfume industry - Google Patents [patents.google.com]

- 14. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 15. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]

- 16. sense-lab.co.uk [sense-lab.co.uk]

Metabolic pathway of 3-(4-Isobutyl-2-methylphenyl)propanal in vitro

An In-Depth Technical Guide to the In Vitro Metabolic Pathway of 3-(4-Isobutyl-2-methylphenyl)propanal

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected metabolic pathways for this compound when studied in vitro. The document is intended for researchers, scientists, and drug development professionals engaged in ADME (Absorption, Distribution, Metabolism, and Excretion) studies. We will explore the rationale behind experimental design, detail robust protocols for metabolite generation and analysis, and present the elucidated metabolic map, with a focus on the key enzymatic systems involved. The guide emphasizes the importance of the compound's structural features, particularly the ortho-methyl group, which sterically hinders metabolic pathways that can lead to the formation of toxic metabolites in structurally related analogues.[1]

Introduction: Chemical Structure and Metabolic Significance

This compound, a substituted aryl aldehyde, belongs to a class of compounds used in various industries. The study of its metabolic fate is critical for assessing its safety profile. Structurally similar compounds, specifically p-alkyl-phenylpropanals lacking the ortho-methyl substituent, have been shown to undergo metabolism to form p-alkyl-benzoic acids.[1] These benzoic acid metabolites can subsequently form Coenzyme A (CoA) conjugates, which have been implicated in reproductive toxicity in male rats.[1]

The key structural feature of this compound is the methyl group at the ortho position of the phenyl ring. It is hypothesized that this group provides steric hindrance, preventing the metabolic cascade that leads to the formation of the corresponding benzoic acid derivative.[1] This guide outlines the in vitro experimental approach required to verify this hypothesis and fully characterize the alternative metabolic pathways.

Predicted Metabolic Pathways: An Overview

Based on its chemical structure—an aldehyde functional group, an isobutyl side chain, and a substituted aromatic ring—the metabolism of this compound is predicted to proceed through two primary phases:

-

Phase I Metabolism: Involves oxidation, reduction, or hydrolysis to introduce or unmask functional groups.[2] For this compound, the primary reactions are expected to be oxidation of the aldehyde group by Aldehyde Dehydrogenases (ALDHs) and hydroxylation of the alkyl side chain or aromatic ring by Cytochrome P450 (CYP) enzymes.[3][4][5]

-

Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[6] The most common reaction for hydroxylated metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[7][8]

The overall experimental workflow to investigate these pathways is outlined below.

In Vitro Experimental Design & Protocols

The selection of the appropriate in vitro system is paramount for obtaining biologically relevant metabolic data. Each system offers a different level of complexity and enzymatic capability.[9]

Selection of Test Systems

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of CYP and UGT enzymes.[10] They are excellent for studying Phase I (CYP-mediated) and some Phase II (UGT-mediated) reactions but lack cytosolic enzymes like ALDHs.

-

Liver S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[9][11] It is a more complete system than microsomes and is suitable for studying the interplay between CYPs and ALDHs.

-

Cryopreserved Primary Hepatocytes: These are considered the "gold standard" for in vitro metabolism as they are intact cells containing a full complement of Phase I, Phase II, and transporter proteins, offering the most physiologically relevant data.[1][9]

For this compound, using both liver S9 fraction (to capture ALDH activity) and primary hepatocytes (for a holistic view including conjugation) is recommended.

Experimental Protocol: Metabolite Generation with Liver S9

This protocol details the steps for incubating the test compound with a liver S9 fraction to generate metabolites.

1. Reagent Preparation:

- Prepare a 100 mM stock solution of this compound in DMSO.